molecular formula C11H9I3N2O5 B024879 Ioxotrizoic acid CAS No. 19863-06-0

Ioxotrizoic acid

Cat. No.: B024879
CAS No.: 19863-06-0
M. Wt: 629.91 g/mol
InChI Key: KISFRFNQZTVXGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ioxotrizoic acid is synthesized through the acylation of 3,5-diaminopolyhalobenzoic acid The reaction conditions typically include the use of acetic anhydride and glycolic acid under controlled temperature and pH conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial synthesis also includes purification steps such as crystallization and filtration to remove any impurities and obtain a product suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Ioxotrizoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Ioxotrizoic acid has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of ioxotrizoic acid is its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound accumulates in specific organs, such as the liver and spleen, and enhances the contrast of these tissues in X-ray images. This improved contrast allows for better visualization and diagnosis of various medical conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ioxotrizoic acid is unique due to its specific acylated structure, which provides distinct pharmacokinetic properties and imaging characteristics. Its high iodine content ensures excellent radiopacity, making it particularly effective for imaging the liver and spleen .

Properties

IUPAC Name

3-acetamido-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O5/c1-3(18)15-9-6(12)5(11(20)21)7(13)10(8(9)14)16-4(19)2-17/h17H,2H2,1H3,(H,15,18)(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFRFNQZTVXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173618
Record name Ioxotrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19863-06-0
Record name Ioxotrizoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019863060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxotrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXOTRIZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2LVB8X5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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